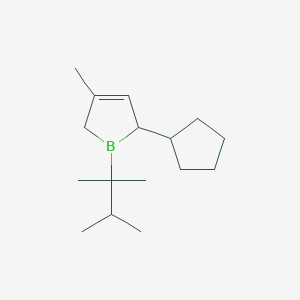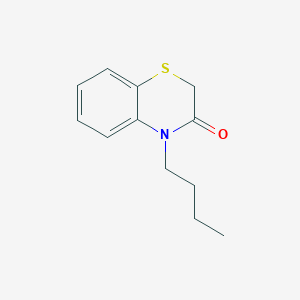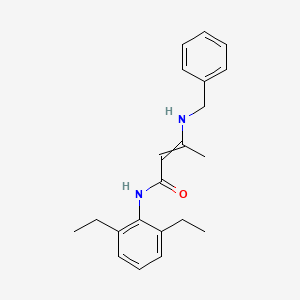![molecular formula C9H15N3 B14316596 N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine CAS No. 105954-40-3](/img/structure/B14316596.png)
N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine is an organic compound that features a pyridine ring attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of N-methyl ethane-1,2-diamine with a pyridine derivative. One common method involves the use of a nucleophilic substitution reaction where the pyridine derivative is activated, often using a halogen, and then reacted with N-methyl ethane-1,2-diamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridine derivatives with various functional groups attached.
Applications De Recherche Scientifique
N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, altering the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites on proteins, potentially inhibiting their function .
Comparaison Avec Des Composés Similaires
N,N′-Bis(2-pyridinylmethyl)ethane-1,2-diamine: Similar structure but with two pyridine rings.
N-Methyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a pyridine ring.
N-Methyl-1,2-ethanediamine: Lacks the pyridine ring, making it less versatile in coordination chemistry
Uniqueness: N1-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine is unique due to its combination of a pyridine ring with an ethane-1,2-diamine backbone, providing both nucleophilic and electrophilic sites for diverse chemical reactions and interactions.
Propriétés
Numéro CAS |
105954-40-3 |
|---|---|
Formule moléculaire |
C9H15N3 |
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
N-methyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H15N3/c1-10-5-6-12-8-9-3-2-4-11-7-9/h2-4,7,10,12H,5-6,8H2,1H3 |
Clé InChI |
LNIWWJBOJUSIAA-UHFFFAOYSA-N |
SMILES canonique |
CNCCNCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)


![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)

![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)



